

in vivo validation of Fucosyl-lacto-N-sialylpentaose c's mechanism of action

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Compound of Interest

Compound Name: *Fucosyl-lacto-N-sialylpentaose c*

Cat. No.: *B15550162*

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An in-depth analysis of the in vivo validated mechanisms of action for key functional components of complex human milk oligosaccharides (HMOs) is crucial for the development of novel therapeutic agents. While specific in vivo data for **Fucosyl-lacto-N-sialylpentaose c** remains limited in publicly accessible research, a robust body of evidence exists for its constituent functional moieties: fucosylation and sialylation. This guide provides a comparative overview of the in vivo and ex vivo validated mechanisms of representative fucosylated and sialylated HMOs, offering valuable insights for researchers, scientists, and drug development professionals.

Comparative Analysis of Fucosylated and Sialylated HMOs

Human milk oligosaccharides are a diverse group of complex carbohydrates that play a significant role in infant health and development. Their biological activity is largely determined by their specific monomer composition and structure, with fucosylated and sialylated HMOs being two of the most extensively studied classes.

Fucosylated Oligosaccharides: These HMOs are characterized by the presence of one or more fucose residues. 2'-fucosyllactose (2'-FL) and 3-fucosyllactose (3-FL) are among the most abundant and well-researched fucosylated HMOs. Their mechanisms of action are primarily linked to their ability to modulate gut motility and act as anti-adhesives for various pathogens.

[1]

Sialylated Oligosaccharides: Sialylated HMOs contain one or more sialic acid residues, with 3'-sialyllactose (3'-SL) and 6'-sialyllactose (6'-SL) being prominent examples. These molecules are known for their roles in immune modulation, brain development, and their ability to inhibit a different spectrum of pathogens.[1][2]

Recent studies have also begun to investigate the synergistic effects of combining fucosylated and sialylated HMOs, revealing unique immunomodulatory and gut microbiota-shaping properties.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo and ex vivo studies, comparing the effects of different HMOs.

Table 1: Effects of HMOs on Gut Motility (Ex Vivo Murine Colon)[4]

Compound	Concentration for IC50	Effect on Contractility
3-fucosyllactose (3-FL)	~0.5 mg/mL	Decrease
2'-fucosyllactose (2'-FL)	~1.2 mg/mL	Decrease
L-fucose	~3.5 mg/mL	Decrease
3'-sialyllactose (3'-SL)	Not effective	No effect
6'-sialyllactose (6'-SL)	Not effective	No effect

Table 2: Immunomodulatory Effects of Combined 2'-FL and 6'-SL on LPS-Induced Intestinal Inflammation in Suckling Mice[3]

Treatment Group	Body Weight Loss	Colon Length Reduction	Intestinal Inflammatory Gene Expression
LPS Control	Significant	Significant	Upregulated
High-Dose HMO (5:1 2'-FL:6'-SL)	Restored	Restored	Restored to normal

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

Ex Vivo Murine Colon Motility Assay[4]

- **Animal Model:** Adult male C57BL/6 mice.
- **Tissue Preparation:** The entire colon is dissected and flushed with Krebs buffer. The distal 3 cm is isolated for the organ bath.
- **Experimental Setup:** The colonic segment is mounted in an organ bath containing oxygenated Krebs buffer at 37°C. Intraluminal pressure changes, indicative of motor contractions, are measured with a low-volume pressure transducer.
- **Treatment:** After a 30-minute equilibration period, baseline contractile activity is recorded. HMOs (2'-FL, 3-FL, 3'-SL, 6'-SL) or L-fucose are added to the bath in increasing concentrations.
- **Data Analysis:** Changes in the amplitude and frequency of colonic motor contractions are recorded and analyzed to determine the inhibitory concentration 50 (IC50).

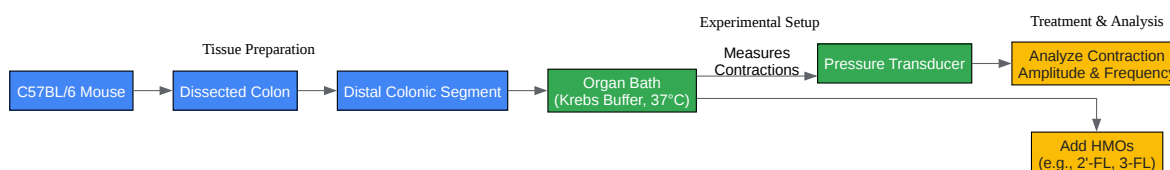
In Vivo Lipopolysaccharide (LPS)-Induced Intestinal Inflammation in Suckling Mice[3]

- **Animal Model:** C57BL/6 suckling mice.
- **Induction of Inflammation:** Intestinal inflammation is induced by intraperitoneal injection of Lipopolysaccharide (LPS).
- **Treatment:** Mice are pretreated with various ratios and doses of 2'-FL and 6'-SL mixtures via oral gavage for a specified period before LPS challenge.
- **Outcome Measures:**
 - **Body Weight and Colon Length:** Monitored daily as indicators of systemic inflammation and intestinal damage.

- Histological Analysis: Colonic tissues are collected, fixed in formalin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess structural damage.
- Gene Expression Analysis: RNA is extracted from intestinal tissue, and the expression of inflammatory genes is quantified using real-time quantitative PCR (RT-qPCR).
- Gut Microbiota Analysis: Fecal samples are collected for 16S rRNA gene sequencing to analyze changes in the composition of the gut microbiota.

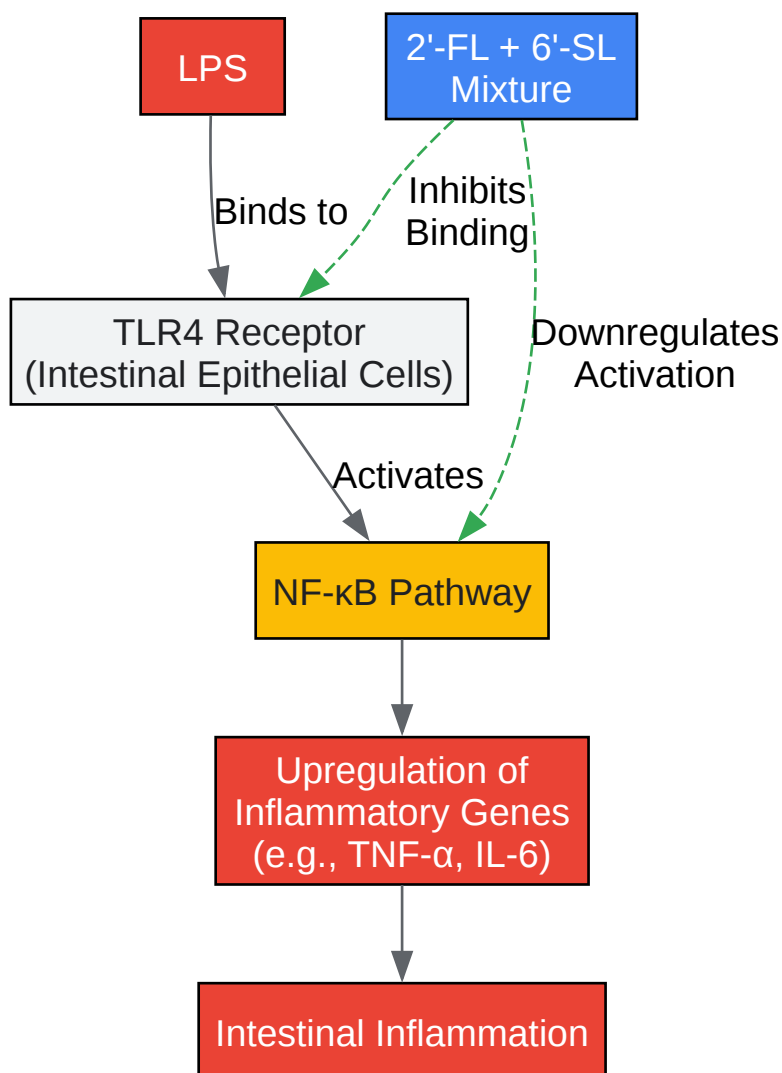
Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key mechanisms and experimental designs.



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Caption: Ex vivo workflow for assessing HMO impact on gut motility.



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